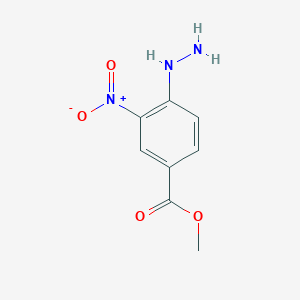
Methyl 4-hydrazinyl-3-nitrobenzoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Methyl 4-hydrazinyl-3-nitrobenzoate is a useful research compound. Its molecular formula is C8H9N3O4 and its molecular weight is 211.17 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Pharmaceutical Applications
1. Anticancer Activity
Methyl 4-hydrazinyl-3-nitrobenzoate has been studied for its potential anticancer properties. Research indicates that compounds containing hydrazine moieties can exhibit cytotoxic effects against various cancer cell lines. For instance, studies have demonstrated that derivatives of this compound can inhibit tumor growth by inducing apoptosis in cancer cells .
2. Antimicrobial Properties
The compound has also shown promise as an antimicrobial agent. Investigations into its efficacy against bacterial strains have revealed that this compound possesses significant antibacterial properties, making it a candidate for developing new antibiotics .
3. Anti-inflammatory Effects
Research suggests that compounds similar to this compound may exhibit anti-inflammatory effects, which could be beneficial in treating conditions such as arthritis and other inflammatory diseases. The mechanism involves the inhibition of pro-inflammatory cytokines, thereby reducing inflammation in affected tissues .
Synthetic Applications
1. Intermediate in Organic Synthesis
this compound serves as an important intermediate in the synthesis of various complex organic molecules. Its reactive hydrazine group allows for further transformations, including cyclization reactions that are pivotal in creating heterocyclic compounds used in pharmaceuticals .
2. Development of Novel Drug Candidates
The compound's structure facilitates the development of novel drug candidates targeting specific biological pathways. For example, modifications to the hydrazine group can lead to derivatives with enhanced pharmacological profiles, potentially improving efficacy and reducing side effects compared to existing treatments .
Case Studies
Properties
CAS No. |
87054-48-6 |
|---|---|
Molecular Formula |
C8H9N3O4 |
Molecular Weight |
211.17 g/mol |
IUPAC Name |
methyl 4-hydrazinyl-3-nitrobenzoate |
InChI |
InChI=1S/C8H9N3O4/c1-15-8(12)5-2-3-6(10-9)7(4-5)11(13)14/h2-4,10H,9H2,1H3 |
InChI Key |
NWIYFWDJWIGDBG-UHFFFAOYSA-N |
SMILES |
COC(=O)C1=CC(=C(C=C1)NN)[N+](=O)[O-] |
Canonical SMILES |
COC(=O)C1=CC(=C(C=C1)NN)[N+](=O)[O-] |
Origin of Product |
United States |
Synthesis routes and methods
Procedure details





Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.














